Neurobiotin

Übersicht

Beschreibung

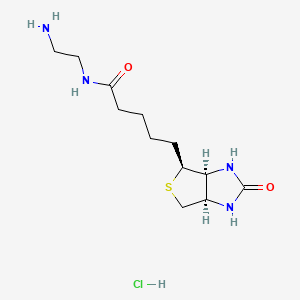

Neurobiotin is a tri-functional molecule designed for neuronal tracing and cell filling . It is an amino derivative of biotin that can be used as an intracellular label for cells, particularly neurons . It is used for visualizing neural architecture and for the identification of gap junction coupling .

Synthesis Analysis

Neurobiotin is used in electroporation techniques for combined analysis of neuronal structure and function . Individual neurons are studied with patch electrodes either in semi-loose or in tight-seal configurations . Neurobiotin electroporation is achieved by passing 500-ms pulses at 1 Hz for approximately 5 minutes .

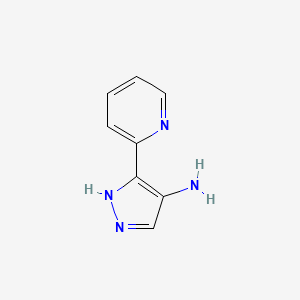

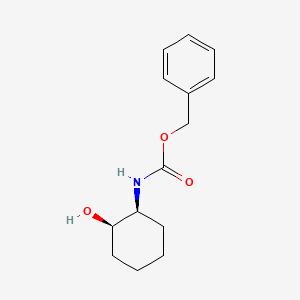

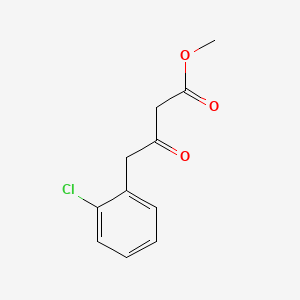

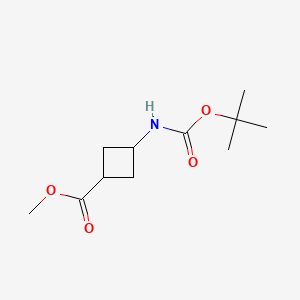

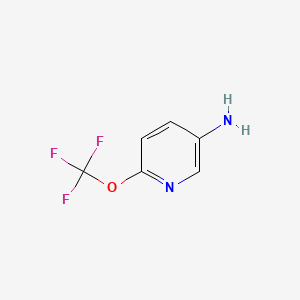

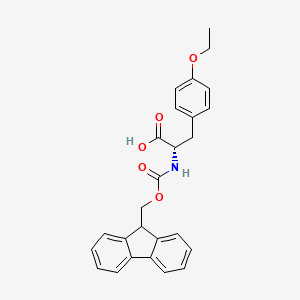

Molecular Structure Analysis

The molecular structure of Neurobiotin is complex and is used for various purposes such as neuronal tracing and cell filling . The morphology of the neuron, including its dendritic tree and the distribution of excitatory and inhibitory synapses, can be determined by three-dimensional reconstruction .

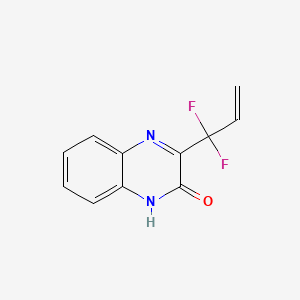

Chemical Reactions Analysis

Neurobiotin is used in electroporation techniques where the cell membrane is first broken down with voltage pulses . This allows for the stable recording of spontaneous or evoked postsynaptic potentials or currents and the passage of Neurobiotin without spillover into the adjacent cells .

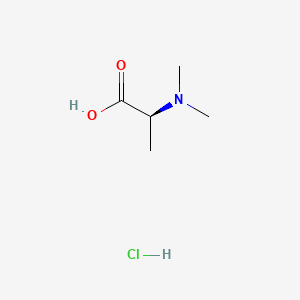

Physical And Chemical Properties Analysis

The physical and chemical properties of Neurobiotin are complex and are used for various purposes such as neuronal tracing and cell filling . The morphology of the neuron, including its dendritic tree and the distribution of excitatory and inhibitory synapses, can be determined by three-dimensional reconstruction .

Wissenschaftliche Forschungsanwendungen

1. Neurobiotin Electroporation for Structural and Functional Analysis of Neurons

- Summary of Application: Neurobiotin electroporation is used for combined analysis of neuronal structure and function in 300-μm-thick brain slices during development, using mouse hypoglossal (XII) motoneurons as a model .

- Methods of Application: Two Neurobiotin electroporation techniques are described. One involves a semi-loose seal that allows prolonged recording of spontaneous or evoked spiking. The other involves a tight seal, where the cell membrane is first broken down with voltage pulses (50–100 mV). This allows for the stable recording of spontaneous or evoked postsynaptic potentials or currents and the passage of Neurobiotin without spillover into the adjacent cells .

2. Neurobiotin Tracer for Studying Gap Junctions in Retina

- Summary of Application: Neurobiotin is used as a tracer to reveal many different networks interconnected by gap junctions in the retina .

- Methods of Application: The permeabilities of five different retinal gap junctions were compared by measuring their permeabilities to a series of structurally related tracers .

- Results or Outcomes: Three distinctly different permeability profiles were found, suggesting that multiple neuronal connexin types were present .

3. Semi-loose Seal Neurobiotin Electroporation

- Summary of Application: This method involves a semi-loose seal that allows for the stable recording of the postsynaptic potentials (PSPs) without cytoplasmic washout and the passage of Neurobiotin without risk of spillover to surrounding neurons .

- Methods of Application: The resulting pore formation in the semi-loose sealed membrane allows for the stable recording of the postsynaptic potentials (PSPs) without cytoplasmic washout and the passage of Neurobiotin without risk of spillover to surrounding neurons .

- Results or Outcomes: The efficiency and reliability of the semi-loose seal makes it particularly suitable for the serial recording and labelling of multiple neurons within the same preparation .

4. Modulating Gap Junction Permeability in Retina

- Summary of Application: This study investigates the effect of blinding diseases on gap junction networks (GJ-nets) in mouse retinas and the impact of electrical stimulation on gap junction permeability .

- Methods of Application: Gap junction permeability was traced in the acute retinal explants of blind retinal degeneration 1 (rd1) mice using the gap junction tracer Neurobiotin . Sustained stimulation was applied to modulate gap junction permeability using a single large electrode .

- Results or Outcomes: The study found that the gap junction networks of rd1 retinas remain coupled and functional after blinding disease and that their permeability is regulatable by sustained stimulation .

5. Neurobiotin Electroporation for Combined Structural and Functional Analysis of Neurons in Developing Mouse Brain Slices

- Summary of Application: This method involves two Neurobiotin electroporation techniques for combined analysis of neuronal structure and function in 300-μm-thick brain slices during development, using mouse hypoglossal (XII) motoneurons as a model .

- Methods of Application: Individual neurons were studied with patch electrodes either in semi-loose (R ∼50–300 MΩ) or in tight-seal (GΩ) configurations. The semi-loose seal allows prolonged recording of spontaneous (if present) or evoked (by voltage steps or extracellular K+) spiking .

6. Sustained Extracellular Electrical Stimulation Modulates the Permeability of Gap Junctions in rd1 Mouse Retina with Photoreceptor Degeneration

- Summary of Application: This study investigates the effect of blinding diseases on gap junction networks (GJ-nets) in mouse retinas and the impact of electrical stimulation on gap junction permeability .

- Methods of Application: Gap junction permeability was traced in the acute retinal explants of blind retinal degeneration 1 (rd1) mice using the gap junction tracer Neurobiotin . Sustained stimulation was applied to modulate gap junction permeability using a single large electrode .

- Results or Outcomes: The study found that the gap junction networks of rd1 retinas remain coupled and functional after blinding disease and that their permeability is regulatable by sustained stimulation .

Zukünftige Richtungen

The method of using Neurobiotin for neuronal tracing and cell filling can be adapted to super-resolution microscopy techniques, which will enhance its applicability to the study of neural circuits at the level of synapses . This method allows for a rapid morphological confirmation of the post-synaptic responses recorded by patch-clamp prior to Neurobiotin filling .

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S.ClH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYKXZBFDOWDHO-GRIHUTHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide](/img/structure/B599351.png)

![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)